
Pneumocandin analog
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pneumocandin analog, also known as this compound, is a useful research compound. Its molecular formula is C52H87N9O16 and its molecular weight is 1094.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Key Applications
-
Antifungal Efficacy Against Pneumocystis carinii
- Case Study: MK-991 (L-743,872)
- MK-991 demonstrated remarkable potency against Pneumocystis carinii, achieving a 90% effective dose (ED90) of 0.011 mg/kg in rat models when administered parenterally for four days . This analog was approximately 14 times more effective than the parent compound pneumocandin B0.
- In oral administration trials, MK-991 showed an ED90 of 2.2 mg/kg for cyst clearance, indicating its potential for both treatment and prophylaxis against Pneumocystis pneumonia .
- Case Study: MK-991 (L-743,872)
-
Broad-Spectrum Antifungal Activity
- Efficacy Against Other Fungal Pathogens
- Pneumocandin analogs such as L-733560 and L-705589 have been evaluated for their effectiveness against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In murine models, these compounds exhibited comparable efficacy to traditional antifungals like amphotericin B .
- For instance, L-733560 had a 90% effective dose of 0.48 mg/kg against Aspergillus fumigatus and demonstrated significant survival benefits in infected mice .
- Efficacy Against Other Fungal Pathogens
-
Synthetic Modifications for Enhanced Potency
- Research Findings
- Studies have shown that synthetic modifications to the pneumocandin structure can significantly enhance their antifungal properties. For example, new semisynthetic pneumocandins are reported to be 5 to 10 times more potent than pneumocandin B0 against Pneumocystis carinii .
- The introduction of various side chains has led to the development of new analogs with improved pharmacological profiles and reduced toxicity .
- Research Findings
Data Table: Efficacy Comparison of Pneumocandin Analogs
Compound | Pathogen | Administration Route | ED90 (mg/kg) | Potency Comparison |
---|---|---|---|---|
MK-991 | Pneumocystis carinii | Parenteral | 0.011 | 14x more potent than B0 |
L-733560 | Aspergillus fumigatus | Parenteral | 0.48 | Comparable to amphotericin B |
L-705589 | Candida albicans | Parenteral | 0.12 | Comparable to amphotericin B |
L-733560 | Pneumocystis carinii | Oral | 2.2 | Effective for cyst clearance |
特性
分子式 |
C52H87N9O16 |
---|---|
分子量 |
1094.3 g/mol |
IUPAC名 |
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-21-(2-aminoethoxy)-3-[(1S)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1S)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C52H87N9O16/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(68)55-34-26-38(67)50(77-23-21-54)59-49(74)43-37(66)19-22-60(43)52(76)41(36(65)18-20-53)57-48(73)42(45(70)44(69)31-14-16-32(63)17-15-31)58-47(72)35-25-33(64)27-61(35)51(75)40(30(4)62)56-46(34)71/h14-17,28-30,33-38,40-45,50,62-67,69-70H,5-13,18-27,53-54H2,1-4H3,(H,55,68)(H,56,71)(H,57,73)(H,58,72)(H,59,74)/t28?,29?,30-,33+,34-,35-,36-,37-,38+,40-,41-,42-,43-,44-,45-,50+/m0/s1 |
InChIキー |
LJKPFWANICWKBY-CLVHOFQCSA-N |
異性体SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@H](CCN)O)O)OCCN)O |
正規SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)OCCN)O |
同義語 |
L 733,560 L 733560 L-733,560 L-733560 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。